molecular formula C9H5ClN2O2 B188561 7-Chloro-8-nitroquinoline CAS No. 71331-02-7

7-Chloro-8-nitroquinoline

Cat. No. B188561
CAS RN: 71331-02-7
M. Wt: 208.6 g/mol
InChI Key: AHRUOBCIEORMLN-UHFFFAOYSA-N
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Description

7-Chloro-8-nitroquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .


Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structures of 4-chloro-8-nitroquinoline and other derivatives were determined by single-crystal X-ray diffraction measurements .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The [3+3] annulation of benzyl-type carbanions to 6-nitroquinoline occurred under mild conditions with the formation of tetra- and pentacyclic azaarenes .

Scientific Research Applications

Antibacterial Properties

7-Chloro-8-nitroquinoline has been explored for its antibacterial properties. A study synthesized new 8-nitrofluoroquinolone derivatives using 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds exhibited notable antibacterial activity against various strains, particularly effective against S. aureus (Al-Hiari et al., 2007).

Spectroscopic and Structural Analysis

The compound has been used in spectroscopic studies to understand its structural properties. Research involving FTIR, FT-Raman, and FT-NMR, along with ab initio and DFT calculations, provided insights into its electronic structure, aiding in the analysis of chloro and nitro groups' influence on skeletal modes (Arjunan et al., 2011).

Application in Dye Synthesis

7-Chloro-8-nitroquinoline derivatives have been used in the synthesis of heteroarylazo dyes, exhibiting unique spectral properties. These dyes demonstrated a red shift in electron absorption spectra due to the presence of withdrawing chloro groups (Mirsadeghi et al., 2022).

Tautomerism and Medicinal Applications

Research on 8-hydroxyquinoline derivatives, related to 7-chloro-8-nitroquinoline, highlighted their tautomerism and medicinal applications. These compounds, including those substituted with chloro and nitro groups, have been analyzed for their stability and potential in medicine (Karpińska et al., 2010).

Reactivity and Transformation Studies

The compound has been studied for its reactivity, particularly in transformations involving the quinoline ring. Investigations have focused on the oxidative degradation pathways and potential mechanisms, providing insights into chemical transformations (Kaiya & Kawazoe, 1985).

Neuroprotective Effects

A study evaluated the effects of 8-hydroxyquinoline derivatives, closely related to 7-chloro-8-nitroquinoline, on human neuroblastoma cells under high glucose conditions. These compounds showed potential in ameliorating high glucose toxicity, suggesting their use in neuroprotective therapies (Suwanjang et al., 2016).

Safety And Hazards

While the specific safety and hazards for 7-Chloro-8-nitroquinoline are not mentioned in the retrieved papers, nitroquinoline derivatives can cause skin irritation, serious eye irritation, respiratory irritation, and are suspected of causing genetic defects and cancer .

Future Directions

Quinoline and its derivatives are still being applied to create compounds with wide-ranging pharmacological activities . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions could include the development of greener synthesis methods and further exploration of the pharmacological activities of quinoline derivatives.

properties

IUPAC Name

7-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUOBCIEORMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332694
Record name 7-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-nitroquinoline

CAS RN

71331-02-7
Record name 7-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 10 general procedure 20, 3-chloro-2-nitroaniline (1.0 g, 5.8 mmol), glycerol (1.65 g, 18.0 mmol), 3-nitrobenzensulfonic acid sodium salt (1.66 g, 7.5 mmol) and H2SO4/H2O (12 ml, 7:5) gave the title compound (490 mg, 40%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Name
H2SO4 H2O
Quantity
12 mL
Type
reactant
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
CC Price, DB Guthrie - Journal of the American Chemical Society, 1946 - ACS Publications
… Nitration converted it to 7-chloro-8-nitroquinoline (III), m. p. 185-186,but the position of the chlorine · … (0.091 mole) of 7-chloro-8-nitroquinoline in 200 ml. of 50% glacial acetic acid was …
Number of citations: 13 pubs.acs.org
RC Elderfield, EF Claflin - Journal of the American Chemical …, 1952 - ACS Publications
The reaction of 8-nitroquinoline with thiophenol and thiophenoxide ion results in reduction of the nitro group and anionic substitution of one or more phenylmercapto groups on the …
Number of citations: 12 pubs.acs.org
AR Surrey, HF Hammer - Journal of the American Chemical …, 1946 - ACS Publications
… 7-chloroquinoline and then nitrated to give 7-chloro-8-nitroquinoline. A mixed melting point determination with a sample of 7-chloro-8-nitroquinoline prepared by the Skraup reaction on …
Number of citations: 144 pubs.acs.org
AR Surrey, HF Hammer - Journal of the American Chemical …, 1946 - ACS Publications
… group the 4,7-dichloronitroquinoline was reduced catalytically to 8-amino-7-chloroquinoline and then compared with a sample prepared by the reduction of 7-chloro-8-nitroquinoline.1 A …
Number of citations: 21 pubs.acs.org
A Albert, G Catterall - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… An unusual reaction of hydrazine with 7-chloro8-nitroquinoline is noted. … The conversion of 7-chloro-8-nitroquinoline into 7-hydrazinoquinoline is unusual in that the nitrogroup is …
Number of citations: 17 pubs.rsc.org
AM Simonov, VG Poludnenko - Chemistry of Heterocyclic Compounds, 1972 - Springer
… A mixture of 20.8 g (0.1 mole) of 7-chloro-8-nitroquinoline, 20.8 ml (0.2 mole) of diethylamine, and 10 ral of alcohol was heated at 150 for 6 h. The reaction mass was then treated with …
Number of citations: 3 link.springer.com
MM Abadleh, T Arafat, L Abu-Qatouseh… - … für Naturforschung B, 2019 - degruyter.com
… A mixture of 7-chloro-8-nitroquinoline derivative 4 (0.33 g, 1 mmol) and the appropriate N′-arylbenzothiohydrazide 5a–e (1 mmol) was suspended in acetonitrile (25 mL). Triethylamine …
Number of citations: 5 www.degruyter.com
M Woźniak, M Grzegożek - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
… By heating of 5- and 7-chloro-8-nitroquinoline in methanolic ammonia solution at 120"C, besides the aminonitro compounds, the respective 5- and 7-methoxy-8-nitroquinolines were …
EF Claflin - 1952 - search.proquest.com
Time author wishes to express her deeoest appreciation to Prof. Robert C. Elderfield for suggesting and sponsoring the research presented in this work, and for his encouraging advice …
Number of citations: 0 search.proquest.com
IG Moores, EFV Scriven, RK Smalley… - Journal of fluorine …, 1988 - Elsevier
Photolysis of 8-azidoquinoline in dioxan-benzylamine followed by cyclisation of the resulting 7-amino-8-benzylaminoquinoline (1a) in hot trifluoroacetic acid gave a mixture of isomeric 2…
Number of citations: 4 www.sciencedirect.com

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